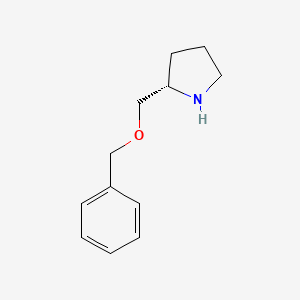

(S)-2-(Benzyloxymethyl)pyrrolidine

Vue d'ensemble

Description

Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . It’s a versatile intermediate, mainly used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves metal-free C–H functionalization . For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .Molecular Structure Analysis

The pyrrolidine ring is a fully saturated five-membered ring with nitrogen as one of the atoms . The high charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to strong ionic interactions .Chemical Reactions Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety . This process is part of the synthesis of pyrrolidine derivatives .Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives :

- Galeazzi et al. (2003) demonstrated the synthesis of a conformationally restricted analog of pregabalin, using 4-benzyloxymethyl pyrrolidin-2-one, leading to trans-disubstituted pyrrolidin-2-one in good yield and total diastereoselection (Galeazzi et al., 2003).

- Another study by Louw et al. (1988) discussed the reaction of 2-(benzyloxymethyl)-allylzinc bromides with aldehydes, ketones, and imines, which underwent Pd(O)-catalyzed cyclization to form pyrrolidines (Louw et al., 1988).

Key Intermediate in Synthesis of Azasugars :

- Huang Pei-qiang (2011) reported an asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for synthesizing pyrrolidine azasugars, starting with tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate (Huang, 2011).

Creation of Alkaloids and Pyrrolidines :

- A study by Merino et al. (2007) utilized nucleophilic addition to create trihydroxylated pyrrolidine alkaloids from aryl Grignard reagents and (2R,3R,4R)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-3,4-dihydro-2H-pyrrole 1-oxide (Merino et al., 2007).

- Oliveira Udry et al. (2014) achieved the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions, using a process that was highly diastereo- and regioselective (Oliveira Udry et al., 2014).

Antiangiogenic Activity :

- Shin et al. (2008) identified streptopyrrolidine, a benzyl pyrrolidine derivative, as an angiogenesis inhibitor, isolated from a marine Streptomyces sp. This compound exhibited significant anti-angiogenesis activity (Shin et al., 2008).

Mécanisme D'action

While the mechanism of action for “(S)-2-(Benzyloxymethyl)pyrrolidine” specifically is not available, pyrrolidine derivatives are often involved in various biological activities. For instance, evolved variants of cytochrome P450BM3 from Bacillus megaterium employ high-valent oxo-iron (iv) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Safety and Hazards

Orientations Futures

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range . This suggests potential future directions in the development of new materials with unique properties.

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWVGKAJVSLHAE-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Benzyloxymethyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

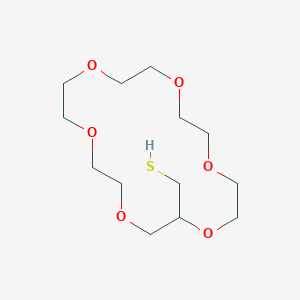

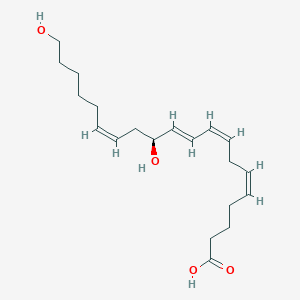

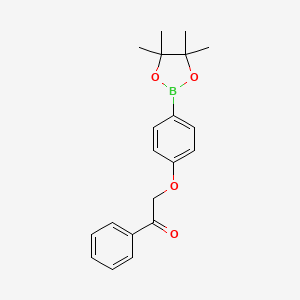

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

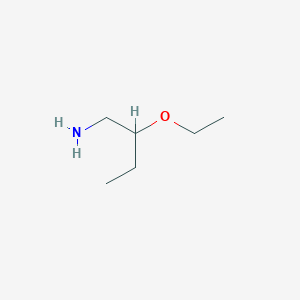

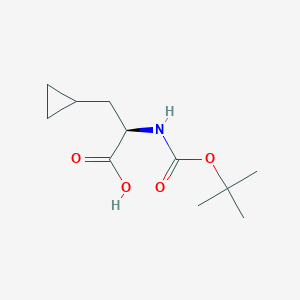

![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)

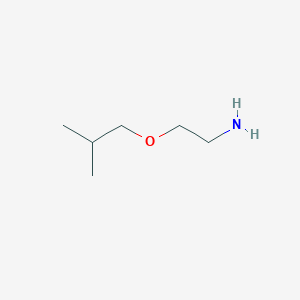

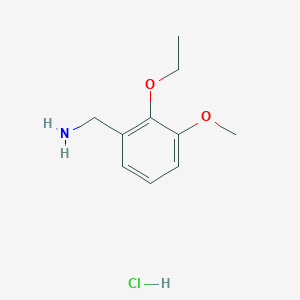

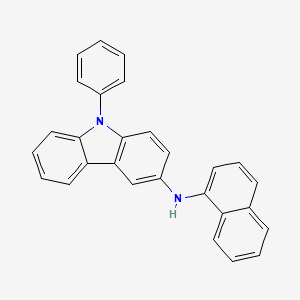

![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)

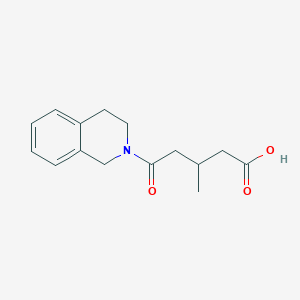

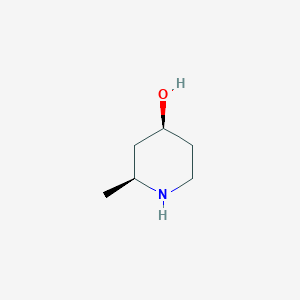

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3165021.png)